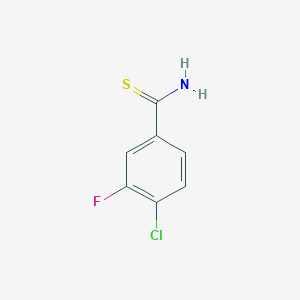

4-Chloro-3-fluorobenzothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-fluorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJHOBZAKOLVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=S)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 3 Fluorobenzothioamide and Its Derivatives

Precursor Synthesis and Halogenation Strategies

The journey towards 4-chloro-3-fluorobenzothioamide begins with the synthesis of its halogenated benzonitrile (B105546) precursor. The precise placement of chlorine and fluorine atoms on the benzene (B151609) ring is paramount and is achieved through carefully controlled halogenation reactions.

Synthesis of Halogenated Benzonitriles as Precursors

The primary precursor for 4-chloro-3-fluorobenzothioamide is 4-chloro-3-fluorobenzonitrile (B11633). A common route to this intermediate is through halogen exchange fluorination, starting from a di-halogenated benzonitrile. For instance, 3,4-dichlorobenzonitrile (B1293625) can be converted to 4-chloro-3-fluorobenzonitrile. This reaction highlights the regioselectivity of the fluorination process, where one chlorine atom is selectively replaced by fluorine.

The synthesis of fluorinated benzonitriles can also be achieved by the dehydration of the corresponding benzamide (B126). For example, 3-fluoro-4-nitrobenzamide (B1312824) can be converted to 3-fluoro-4-nitrobenzonitrile, which can then undergo further transformations.

Introduction of Halogens via Halogen Exchange Reactions

Halogen exchange (Halex) reactions are a cornerstone in the synthesis of fluoroaromatic compounds. google.comgoogle.com These reactions typically involve the displacement of a chlorine or bromine atom with a fluorine atom using a fluoride (B91410) salt, such as potassium fluoride (KF). The efficiency of this exchange is often enhanced by the use of aprotic polar solvents and phase-transfer catalysts. google.comgoogle.com

In the synthesis of 4-chloro-3-fluorobenzonitrile from 3,4-dichlorobenzonitrile, the choice of solvent and catalyst is crucial. Aprotic dipolar solvents like dimethyl sulfoxide (B87167) (DMSO) or 1,3-dimethyl-2-imidazolidone (DMI) are often employed at elevated temperatures. researchgate.net Phase-transfer catalysts, such as tetraphenylphosphonium (B101447) bromide, facilitate the transfer of the fluoride ion into the organic phase, thereby increasing the reaction rate. The reaction temperature is a critical parameter, with typical ranges between 150°C and 350°C. google.comgoogle.com

For instance, the reaction of 3,4-dichlorobenzonitrile with KF in DMI can yield 4-chloro-3-fluorobenzonitrile. This intermediate can then be further fluorinated to 3,4-difluorobenzonitrile (B1296988) under more strenuous conditions. chemicalbook.com

Thioamidation Reactions for the Formation of the Benzothioamide Moiety

The conversion of the nitrile group in 4-chloro-3-fluorobenzonitrile into a thioamide group is the final key step in the synthesis of the target compound. This transformation, known as thioamidation, can be achieved through various reagents and methodologies.

Conversion of Nitriles to Thioamides

A direct and common method for the synthesis of thioamides from nitriles involves the reaction with a sulfur source. Hydrogen sulfide (B99878) (H₂S) is a traditional reagent for this conversion, often used under basic conditions or in the presence of a catalyst. The reaction of 4-chloro-3-fluorobenzonitrile with H₂S in a suitable solvent like pyridine (B92270) or dimethylformamide (DMF) can yield 4-chloro-3-fluorobenzothioamide.

Another widely used method involves phosphorus pentasulfide (P₄S₁₀). This reagent can efficiently convert a variety of nitriles into their corresponding thioamides. organic-chemistry.org

Novel Thioamidation Reagents and Methodologies

Research in organic synthesis has led to the development of several novel reagents for thioamidation that offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Lawesson's Reagent , [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], is a powerful and versatile thionating agent for converting carbonyl compounds and nitriles into their thio-analogs. thieme-connect.combeilstein-journals.org The reaction of nitriles with Lawesson's reagent, often assisted by a Lewis acid like boron trifluoride-diethyl ether complex (BF₃·OEt₂), provides an effective route to primary thioamides. thieme-connect.com This method has been shown to be successful for a range of aromatic and aliphatic nitriles. thieme-connect.com

Other modern methods for thioamide synthesis from nitriles include the use of elemental sulfur in the presence of an activating agent, or reagents like ammonium (B1175870) phosphorodithioate. organic-chemistry.org The choice of reagent and conditions can be tailored to the specific substrate and desired outcome.

Advanced Synthetic Approaches to Functionalized 4-Chloro-3-fluorobenzothioamides

The synthesis of functionalized derivatives of 4-chloro-3-fluorobenzothioamide often requires multi-step synthetic sequences. For example, the introduction of a fluoromethylthio group at the 3-position of a 4-chlorophenyl ring has been reported. This involves the reaction of a thiophenol precursor, N-(4-chloro-3-mercaptophenyl)picolinamide, with a fluoromethylating agent. nih.gov

The synthesis of such derivatives often starts with a different precursor, such as 4-amino-3-fluorobenzonitrile, which can be prepared from 3-fluoro-4-nitrobenzamide. This amino-functionalized benzonitrile can then be further modified to introduce other functional groups before or after the thioamidation step.

The development of these advanced synthetic routes allows for the creation of a diverse library of 4-chloro-3-fluorobenzothioamide derivatives, enabling the exploration of their properties and potential applications in various scientific disciplines.

One-Pot Synthetic Sequences

One-pot syntheses offer significant advantages in chemical manufacturing by improving efficiency, reducing waste, and simplifying procedures. For fluorinated thioamides, several innovative one-pot methodologies have been developed.

A notable one-pot approach for synthesizing fluorinated thioamide derivatives involves the N-perfluoroalkylation of nitrosoarenes, which creates labile N-perfluoroalkylated hydroxylamines. nih.gov These intermediates can then undergo a controlled thiodefluorination by adding a suitable additive like potassium thioacetate (B1230152) (KSAc). nih.gov This method is versatile, allowing for the synthesis of various thioamides. For instance, substrates with ortho-substituents have been shown to react smoothly, yielding products in good yields, while others may require a cosolvent like dichloromethane (B109758) (DCM). nih.gov

Another effective one-pot, three-component method involves the oxidative coupling of an aryl aldehyde with thiourea (B124793). This reaction can be performed using an oxidant such as potassium persulfate (K₂S₂O₈) in a dimethylformamide (DMF)/water solvent system at elevated temperatures. This strategy proceeds via the generation of thiyl radicals from thiourea, which then couple with the aldehyde to form a thioamide precursor that subsequently yields the final product.

A recently developed one-pot synthesis for thioamides involves the in-situ generation of thiocarbamoyl fluorides from amines, followed by a nickel-catalyzed coupling reaction with boronic acids. chemistryviews.org This process operates under mild conditions and demonstrates good functional group tolerance, making it suitable for a broad range of substrates. chemistryviews.org

| Method | Starting Materials | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| N-Perfluoroalkylation/Thiodefluorination | Nitrosoarenes, Perfluoroalkanesulfinates | Potassium Thioacetate (KSAc) | Forms labile N-perfluoroalkylated hydroxylamine (B1172632) intermediates. Good yields for various substituted substrates. | nih.gov |

| Oxidative Coupling | Aryl Aldehydes, Thiourea | Potassium Persulfate (K₂S₂O₈) | Three-component reaction proceeding via thiyl radicals. | |

| Thiocarbamoyl Fluoride Coupling | Amines, Boronic Acids | Nickel Catalyst, Tricyclohexylphosphine (PCy₃) | In-situ generation of thiocarbamoyl fluorides. Mild conditions and broad substrate scope. | chemistryviews.org |

Flow Chemistry Applications in Fluorinated Thioamide Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of active pharmaceutical ingredients and their intermediates. nih.gov This approach offers superior control over reaction parameters, enhanced safety, and improved space-time yields compared to traditional batch processing. nih.gov

The application of flow chemistry to the synthesis of fluorinated amides and their derivatives demonstrates its potential for producing fluorinated thioamides. chemistryviews.org A common strategy involves a multi-step, telescoped process where intermediates are not isolated, maximizing efficiency. chemistryviews.org For example, a carboxylic acid can be converted in-flow to a more reactive intermediate, such as an N-acylpyrazole, which then undergoes further functionalization in a subsequent reactor coil. nih.gov

These systems often utilize micro- or meso-reactors, such as polytetrafluoroethylene (PTFE) coils, where reagents are mixed and reacted for a specific residence time. nih.gov The advantages of this technology include rapid optimization, the ability to handle unstable intermediates safely, and the potential for large-scale production. chemistryviews.orgamidetech.com While much of the published research focuses on amide bond formation, the principles are directly translatable to thioamide synthesis, offering a promising avenue for the efficient and sustainable production of compounds like 4-chloro-3-fluorobenzothioamide. nih.gov

| Parameter | Description | Advantages | Reference |

|---|---|---|---|

| Reactor Type | Plug Flow Reactors (PFR), Polytetrafluoroethylene (PTFE) coil reactors, micro- and meso-reactors. | Efficient mixing, precise temperature control, enhanced safety. | acs.org |

| Process Type | Telescoped or multi-step synthesis without isolation of intermediates. | Increased efficiency, reduced waste, shorter overall reaction times. | chemistryviews.org |

| Key Intermediates | Activation of carboxylic acids as N-acylpyrazoles or thioesters. | Facilitates subsequent coupling reactions. | nih.govacs.org |

| Overall Benefits | Improved space-time yields, suitability for large-scale production, access to unstable intermediates. | Greener and more sustainable synthesis. | nih.govchemistryviews.org |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. For thioamides, stereoselective synthesis often involves the use of chiral auxiliaries or catalysts to control the three-dimensional arrangement of atoms.

A notable method for the stereoselective synthesis of chiral thioamides involves the reaction of fluorinated dithioesters with chiral primary amines. Cinchona alkaloids, a class of naturally occurring compounds, are a valuable source of chiral amines for this purpose. researchgate.net For instance, 9-amino-(9-deoxy)epi-cinchonidine can be reacted with a suitable dithioester to produce a chiral thioamide derivative with high efficiency.

This approach highlights the utility of fluorinated dithioesters as effective precursors for thioamides, especially in cases where direct thionation of a corresponding chiral amide may be challenging or fail. The reaction typically proceeds under mild conditions, for example at room temperature in a solvent like dichloromethane (DCM), and the resulting chiral thioamide can be purified by standard chromatographic techniques. The development of such methods is crucial for creating libraries of chiral thioamide-containing molecules for structure-activity relationship studies.

| Reactants | Chiral Source | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Fluorinated Dithioester | 9-amino-(9-deoxy)epi-cinchonidine (Cinchona Alkaloid) | Dichloromethane (DCM) | Room Temperature | Chiral Thioamide |

Subject: Generate English Article focusing solely on the chemical Compound “4-Chloro-3-fluorobenzothioamide” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

Mechanistic Investigations of Chemical Transformations Involving 4-Chloro-3-fluorobenzothioamide 3.1. Nucleophilic Aromatic Substitution Reactions at Halogenated Positions chemguideforcie.co.uknih.gov 3.2. Reactivity of the Thioamide Functionality 3.2.1. Reactions with Electrophiles and Nucleophiles nih.govsavemyexams.com 3.2.2. Cyclization Reactions Leading to Heterocyclic Systems (e.g., Thiazoles, Thiazines, Benzothiazepines) nih.govresearchgate.netlibretexts.orgorganic-chemistry.orgnih.govnih.gov 3.3. Palladium-Catalyzed Transformations and Cross-Coupling Reactions libretexts.org 3.4. Reductive and Oxidative Pathways

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Applications in Research

Applications in Medicinal Chemistry

4-Chloro-3-fluorobenzothioamide and its derivatives have shown potential in the field of medicinal chemistry, primarily as building blocks for the synthesis of more complex, biologically active molecules.

Role as a Building Block in Drug Discovery

The unique substitution pattern of 4-Chloro-3-fluorobenzothioamide makes it a valuable starting material for creating novel compounds. For instance, it is a precursor in the synthesis of N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide, a potential ligand for PET imaging of the mGluR4 receptor in the brain, which is a target for Parkinson's disease therapies. nih.gov The synthesis involves reacting the thiophenol precursor, derived from 4-Chloro-3-fluorobenzothioamide, with other reagents to build the final, more complex molecule. nih.gov

Known Biological Activities and Targets

While direct studies on the biological activity of 4-Chloro-3-fluorobenzothioamide are limited in the provided search results, research on analogous compounds provides some insights. The presence of fluorine and chlorine substituents is known to improve the pharmacokinetic properties of drug candidates, such as their ability to cross the blood-brain barrier. Derivatives of similar chlorinated and nitrated phenylthioureas have demonstrated significant antimicrobial and antibiofilm activities. nih.gov Some of these compounds have shown high antibacterial activity against both standard and hospital strains of bacteria, with some derivatives being particularly effective against Gram-positive pathogens. nih.gov Furthermore, certain N-alkylthiourea derivatives have exhibited potent in vitro activity against isolates of Mycobacterium tuberculosis. nih.gov The mechanism of action for some of these thiourea (B124793) derivatives involves the inhibition of bacterial topoisomerases. nih.gov

Applications in Materials Science

The applications of 4-Chloro-3-fluorobenzothioamide in materials science are less documented in the provided search results. However, thioamide-containing compounds, in general, are being explored for their potential as ligands in transition-metal catalysis due to their ability to chelate, or bind to, metal ions. This property could make them useful in the synthesis of various polymers and functional materials.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-Chloro-3-fluorobenzothioamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed structural map can be constructed.

One-dimensional NMR experiments provide fundamental information about the chemical environment of each type of nucleus.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms. For 4-Chloro-3-fluorobenzothioamide, the aromatic region is of particular interest, where three protons are attached to the benzene (B151609) ring. Their chemical shifts and coupling patterns (spin-spin splitting) are dictated by the positions of the chloro, fluoro, and thioamide substituents. The protons of the -NH₂ group in the thioamide moiety would typically appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The spectrum for 4-Chloro-3-fluorobenzothioamide would show seven distinct signals: six for the aromatic carbons and one for the thioamide carbon (C=S). The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached halogen substituents, while the thioamide carbon is typically observed further downfield.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful and sensitive technique for characterization. researchgate.net It provides a direct probe into the electronic environment of the fluorine atom. The signal's chemical shift confirms the presence of an aryl-fluoride bond, and its coupling to adjacent protons (³JHF) and carbons (JCF) is crucial for confirming its position on the benzene ring relative to the other substituents.

Table 1: Predicted NMR Data for 4-Chloro-3-fluorobenzothioamide

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Key Observations |

| ¹H NMR | Aromatic C-H | ~7.0 - 8.0 | Complex multiplet patterns due to H-H and H-F coupling. |

| ¹H NMR | Thioamide -NH₂ | Variable, broad | Position and broadness are dependent on solvent and concentration. |

| ¹³C NMR | Aromatic C-F | ~155 - 165 (doublet) | Large one-bond C-F coupling constant (¹JCF). |

| ¹³C NMR | Aromatic C-Cl | ~125 - 135 | |

| ¹³C NMR | Aromatic C-H | ~115 - 130 | |

| ¹³C NMR | Thioamide C=S | ~190 - 205 | Characteristic downfield shift for thiocarbonyl carbons. |

| ¹⁹F NMR | Aromatic C-F | ~(-110) - (-130) | Chemical shift is characteristic of a fluoroaryl group. |

To resolve ambiguities from one-dimensional spectra, two-dimensional (2D) NMR experiments are employed. These experiments correlate signals from different nuclei, revealing their connectivity. westmont.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other. For 4-Chloro-3-fluorobenzothioamide, COSY would establish the connectivity between the adjacent protons on the aromatic ring, helping to piece together the substitution pattern. westmont.edu

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign which proton is attached to which carbon in the benzene ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the compound. For 4-Chloro-3-fluorobenzothioamide, key absorption bands are expected for the thioamide group and the carbon-halogen bonds. nih.gov The C-Cl stretching frequency is generally observed in the region of 850-550 cm⁻¹. researchgate.netresearchgate.net

Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. nih.govnih.gov It is particularly sensitive to non-polar and symmetric bonds. The C=S (thioamide) and the aromatic ring's symmetric breathing vibrations are often strong and easily identifiable in the Raman spectrum, confirming the presence of these structural features.

Table 2: Key Vibrational Modes for 4-Chloro-3-fluorobenzothioamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

| N-H Stretch | Thioamide (-NH₂) | 3100 - 3400 | Medium-Strong / Medium |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium / Strong |

| C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong / Strong |

| C=S Stretch | Thioamide | 1200 - 1400 | Medium / Strong |

| C-F Stretch | Aryl-Fluoride | 1100 - 1300 | Strong / Medium |

| C-Cl Stretch | Aryl-Chloride | 550 - 850 | Strong / Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural components of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments. nist.gov

For 4-Chloro-3-fluorobenzothioamide (C₇H₅ClFNS), high-resolution mass spectrometry (HRMS) can determine the exact molecular mass, confirming the elemental composition. The calculated monoisotopic mass is approximately 189.64 g/mol . A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Analysis of the fragmentation pattern provides further structural confirmation. Upon ionization, the molecular ion can break apart in predictable ways. Likely fragmentation pathways for 4-Chloro-3-fluorobenzothioamide would include:

Loss of the thioamide functional group or parts of it (e.g., ·SH, CSN).

Cleavage of the carbon-chlorine or carbon-fluorine bonds.

Formation of a stable benzonitrile (B105546) fragment through rearrangement.

The masses of these fragment ions are then used to piece together the original structure, corroborating the data obtained from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. This level of precision is critical in distinguishing between compounds that may have the same nominal mass but differ in their elemental makeup.

For 4-Chloro-3-fluorobenzothioamide, HRMS is employed to confirm its elemental composition of C₇H₅ClFNS. The theoretical exact mass of this compound can be calculated based on the precise masses of its constituent isotopes. While specific experimental HRMS data for 4-Chloro-3-fluorobenzothioamide is not widely available in the public domain, the technique would be expected to yield a measured mass that is in very close agreement with the calculated value, thereby confirming the compound's molecular formula and providing a high degree of confidence in its identity.

Table 1: Theoretical Isotopic Mass Data for 4-Chloro-3-fluorobenzothioamide

| Isotope | Abundance (%) | Exact Mass (Da) |

| ¹²C | 98.93 | 12.000000 |

| ¹H | 99.9885 | 1.007825 |

| ³⁵Cl | 75.77 | 34.968853 |

| ¹⁹F | 100 | 18.998403 |

| ¹⁴N | 99.636 | 14.003074 |

| ³²S | 94.99 | 31.972071 |

Note: The calculated monoisotopic mass for C₇H₅³⁵Cl¹⁹F¹⁴N³²S is approximately 188.9872 Da.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, or MS/MS, is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), typically the molecular ion or a protonated molecule, are selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that can be interpreted to deduce the connectivity of atoms within the molecule.

Table 2: Plausible MS/MS Fragmentation of 4-Chloro-3-fluorobenzothioamide

| Precursor Ion (m/z) | Plausible Fragment Ion | Neutral Loss |

| [M]+• | [M-SH]+ | SH |

| [M]+• | [M-CSN]+ | CSN |

| [M]+• | [C₆H₃FCl]+• | CSNH₂ |

| [M]+• | [M-Cl]+ | Cl |

Note: This table represents predicted fragmentation pathways and is not based on experimental data for this specific compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained from this analysis allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a detailed and accurate model of the molecule's conformation in the crystalline form.

As of the current literature survey, a crystal structure for 4-Chloro-3-fluorobenzothioamide has not been reported in publicly accessible crystallographic databases. However, should a suitable single crystal of the compound be obtained, X-ray crystallographic analysis would provide invaluable information about its solid-state conformation, including the planarity of the benzothioamide system and the spatial relationship between the chloro and fluoro substituents. Such data would be crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are fundamental to the purification and analytical assessment of chemical compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound like 4-Chloro-3-fluorobenzothioamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable for its purification and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mixture. The separation is typically based on the polarity of the analyte, the stationary phase, and the mobile phase. For a moderately polar compound like 4-Chloro-3-fluorobenzothioamide, reversed-phase HPLC is a common and effective approach.

In a typical reversed-phase HPLC setup for this compound, a non-polar stationary phase, such as a C18-functionalized silica (B1680970) gel, would be employed. The mobile phase would consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. By adjusting the ratio of the organic solvent to water, the retention time of the compound can be modulated to achieve optimal separation from impurities. Detection is often accomplished using a UV detector, as the aromatic ring in 4-Chloro-3-fluorobenzothioamide absorbs ultraviolet light. A common wavelength for detection of such aromatic compounds is 254 nm.

Table 3: General HPLC Parameters for Analysis of Halogenated Benzothioamides

| Parameter | Typical Value/Condition |

| Column | C18 (octadecylsilane), various dimensions |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 - 20 µL |

Note: These are general parameters and would require optimization for the specific analysis of 4-Chloro-3-fluorobenzothioamide.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In GC, the mobile phase is an inert gas, such as helium or nitrogen, and the stationary phase is a high-boiling-point liquid coated on a solid support within a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase.

For 4-Chloro-3-fluorobenzothioamide, GC analysis would require that the compound is sufficiently volatile and does not decompose at the temperatures used in the injector and column. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column would likely be suitable for this halogenated aromatic compound. When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound from impurities but also provides mass spectral data for each component, aiding in their identification.

Table 4: General GC-MS Parameters for Analysis of Halogenated Aromatic Compounds

| Parameter | Typical Value/Condition |

| Column | Fused silica capillary, e.g., DB-5ms or equivalent |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient, e.g., 50 °C to 300 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Note: These are general parameters and would require optimization for the specific analysis of 4-Chloro-3-fluorobenzothioamide.

Computational and Theoretical Chemistry Studies of 4 Chloro 3 Fluorobenzothioamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for determining optimized molecular geometry and electronic structure.

Density Functional Theory (DFT) Applications

For structurally related molecules, such as other halogenated aromatic compounds and benzimidazole-thiadiazole derivatives, DFT calculations are routinely employed to predict molecular structure and electronic properties. nih.gov These studies typically use functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)) to achieve a balance between computational cost and accuracy. nih.gov For a molecule like 4-Chloro-3-fluorobenzothioamide, DFT would be instrumental in calculating key parameters such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of its most stable conformation. However, specific published data for these parameters for the title compound is not available.

Hartree-Fock (HF) and Post-Hartree-Fock Methods

The Hartree-Fock method, often used as a baseline for more advanced calculations, has been applied to various organic molecules, including those with halogen substitutions. nih.gov Often, HF calculations are part of a broader study that includes more sophisticated post-Hartree-Fock methods or is paired with DFT for comparative analysis. For instance, studies on similar structures have utilized HF methods with basis sets like 6-31G(d,p) to perform thermodynamic analysis. nih.gov A recent development is the London dispersion-corrected Hartree-Fock (HFLD) method, which offers high accuracy for analyzing noncovalent interactions in large molecular systems and has been extended to open-shell systems. acs.orgnih.gov Application of these methods to 4-Chloro-3-fluorobenzothioamide would yield valuable insights, but such studies have not been specifically reported.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods are also pivotal in predicting and interpreting spectroscopic data. Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands. For related molecules like 3-chloro-4-fluoro benzonitrile (B105546), DFT and HF methods have been successfully used to calculate harmonic vibrational frequencies, which are then often scaled to achieve better agreement with experimental data. nih.gov Such an analysis for 4-Chloro-3-fluorobenzothioamide would allow for the assignment of vibrational modes to specific molecular motions, such as the C=S stretching, C-Cl stretching, and C-F stretching frequencies. While the general regions for these vibrations in similar molecules are known, specific calculated frequencies and their assignments for 4-Chloro-3-fluorobenzothioamide are absent from the literature.

Investigation of Reaction Mechanisms and Transition States

Understanding the reactivity of 4-Chloro-3-fluorobenzothioamide would involve computational investigations into its potential reaction mechanisms. This typically involves locating transition state structures and calculating activation energies for proposed reaction pathways. DFT calculations are a primary tool for mapping potential energy surfaces of chemical reactions. For example, DFT has been used to study the reaction mechanisms of benzamide (B126) with various reagents. researchgate.net A similar approach for 4-Chloro-3-fluorobenzothioamide could elucidate its reactivity, but dedicated studies on this topic are not available.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with biological targets. In studies of other novel compounds, MD simulations have been used to assess the stability of a ligand when bound to a protein target, such as an enzyme. nih.gov For 4-Chloro-3-fluorobenzothioamide, MD simulations could reveal its conformational landscape and provide insights into its potential binding modes with pharmacologically relevant proteins. At present, such simulation data for this specific compound is not publicly accessible.

Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Aspects)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial in drug discovery for predicting the activity of new compounds. Methodologically, a QSAR study involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods like multiple linear regression (MLR) to build a predictive model. nih.gov

QSAR analyses have been performed on various classes of compounds containing thioamide or related functional groups, such as 1,3,4-thiadiazole-2-thione derivatives. nih.gov A typical QSAR model is presented as an equation linking activity to specific descriptors. For a series of triazole compounds containing a thioamide group, a QSAR model was established to correlate their antifungal activity with descriptors like the heat of formation (DELH) and molecular volume (V). nih.gov While these studies provide a methodological framework, a specific QSAR model for a series including 4-Chloro-3-fluorobenzothioamide has not been developed or published.

Exploration of Biological Activity Mechanisms and Molecular Interactions

Molecular Target Identification and Binding Mechanisms

The efficacy of a therapeutic compound is fundamentally linked to its ability to recognize and interact with specific molecular targets within a biological system, such as enzymes or cellular receptors. While the full range of targets for 4-Chloro-3-fluorobenzothioamide is still under investigation, analysis of its structure and comparison with related molecules provide significant insights into its potential binding mechanisms. The presence of chlorine and fluorine atoms on the benzothioamide structure is known to enhance its lipophilicity, which may improve its ability to cross cell membranes and access intracellular targets.

Studies on analogous compounds suggest that potential targets include key enzymes that regulate cellular processes. For instance, research on 4-chloro-3-nitrophenylthiourea derivatives, which are structurally similar to 4-Chloro-3-fluorobenzothioamide, has identified bacterial type II topoisomerases as a primary molecular target. nih.gov

The interaction between a small molecule like 4-Chloro-3-fluorobenzothioamide and a protein's active site is a highly specific, three-dimensional process. The thioamide functional group is capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine or serine, which are often found in the active sites of enzymes. This type of interaction can lead to strong and often irreversible inhibition of the enzyme's function.

While direct crystallographic data for 4-Chloro-3-fluorobenzothioamide is limited, the binding modes of similar halogenated aromatic compounds have been studied extensively. For example, the binding of 4-chlorobenzoyl-coenzyme A to its dehalogenase enzyme involves critical hydrogen-bond interactions between the substrate's carbonyl group and the backbone amides of specific amino acids like Glycine 114 and Phenylalanine 64 within the active site. nih.govunm.edu It is plausible that 4-Chloro-3-fluorobenzothioamide engages in similar interactions, where its aromatic ring and halogen substituents fit into a well-defined pocket, stabilized by a network of non-covalent and potentially covalent bonds.

Table 1: Potential Amino Acid Interactions in Enzyme Active Sites

| Interacting Group of Compound | Potential Interacting Amino Acid Residue | Type of Interaction |

| Thioamide group (C=S) | Cysteine, Serine | Covalent Bond |

| Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan | Pi-stacking, Hydrophobic |

| Halogen atoms (Cl, F) | Leucine, Valine, Alanine | Van der Waals, Hydrophobic |

| Thioamide N-H | Aspartate, Glutamate | Hydrogen Bond |

The binding of 4-Chloro-3-fluorobenzothioamide within an enzyme's active site can modulate its catalytic activity, typically leading to inhibition. The formation of a covalent bond between the thioamide group and a key nucleophilic residue can permanently block the active site, preventing the natural substrate from binding and thus halting the enzymatic reaction.

In the case of bacterial type II topoisomerases, which are the targets of related thiourea (B124793) derivatives, inhibition prevents the enzyme from managing DNA supercoiling, a process essential for bacterial replication and survival. nih.gov This disruption of a vital bacterial process explains the potent antimicrobial activity observed in this class of compounds. nih.gov The mechanism involves the inhibitor molecule interfering with the enzyme's ability to cleave and reseal the DNA backbone, leading to a breakdown in DNA integrity and ultimately, cell death. nih.gov

Role of the Thioamide Moiety in Biological Recognition and Binding

The thioamide group, a bioisosteric replacement for the more common amide group, plays a central role in the biological activity of 4-Chloro-3-fluorobenzothioamide. nih.govnih.gov Its unique chemical properties significantly influence how the molecule is recognized by and binds to biological targets. nih.gov

Thioamides are chemically more reactive than their amide counterparts. nih.gov This enhanced reactivity makes the thioamide group more susceptible to nucleophilic attack, facilitating the formation of covalent bonds with protein targets. nih.gov Furthermore, the thioamide moiety has been shown to be critical for the biological function of several natural products, where it can contribute to metal binding or impart specific structural conformations necessary for activity. nih.gov Research on therapeutic peptides has demonstrated that substituting a single amide with a thioamide can selectively disrupt interactions with degrading enzymes (proteases) while preserving the necessary binding to target receptors. nih.gov This highlights the thioamide group's ability to fine-tune molecular recognition, enhancing stability without compromising efficacy. nih.gov

Table 2: Functional Properties of the Thioamide Moiety

| Property | Description | Source |

| Reactivity | More reactive with nucleophiles and electrophiles compared to amides. | nih.gov |

| Bonding Capability | Can form covalent bonds with nucleophilic residues (e.g., Cysteine) in proteins. | |

| Selective Recognition | Can selectively disrupt interactions with certain proteins (e.g., proteases) while maintaining binding to others (e.g., receptors). | nih.gov |

| Structural Influence | Can stabilize specific peptide conformations and affect protein folding. | nih.gov |

Mechanistic Insights into Cellular Pathway Modulation (In Vitro Models)

Beyond direct enzyme inhibition, 4-Chloro-3-fluorobenzothioamide and related compounds can exert their biological effects by modulating complex cellular signaling pathways. In vitro studies using various cell lines have provided crucial insights into how these molecules can induce programmed cell death (apoptosis) and halt cell proliferation by inducing cell cycle arrest.

Apoptosis is a controlled and essential process of programmed cell death that eliminates damaged or unwanted cells. Many anticancer agents function by triggering this process in tumor cells. nih.gov The induction of apoptosis generally occurs through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death. nih.gov

While direct studies on 4-Chloro-3-fluorobenzothioamide's apoptotic mechanisms are emerging, research on analogous fluorinated benzothiazoles shows they can induce lethal DNA damage, a potent trigger for apoptosis. nih.gov The mechanism of cell death induction often involves the activation of key initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which in turn activate effector caspases like caspase-3. nih.gov The process is also tightly regulated by the Bcl-2 family of proteins, where anti-apoptotic members like Bcl-2 itself work to prevent mitochondrial-led cell death. nih.gov Downregulation of Bcl-2 is a common feature in apoptosis induced by chemical agents. nih.gov

Table 3: Key Molecular Components of Apoptotic Pathways

| Component | Pathway | Function |

| Caspase-8 | Extrinsic | Initiator caspase activated by death receptors. |

| Caspase-9 | Intrinsic | Initiator caspase activated by mitochondrial signals. |

| Caspase-3 | Common | Effector caspase that executes cell dismantling. |

| Bcl-2 | Intrinsic | Anti-apoptotic protein that inhibits mitochondrial pore formation. |

| p53 | Intrinsic | Tumor suppressor that can trigger apoptosis in response to DNA damage. |

In addition to inducing apoptosis, bioactive compounds can control cell proliferation by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M). nih.gov This prevents damaged cells from replicating and passing on genetic errors. Related benzothiazole (B30560) compounds have been shown to cause significant DNA damage, which typically leads to the activation of cell cycle checkpoints. nih.gov

A common mechanism for cell cycle arrest, particularly at the G2/M checkpoint, involves the tumor suppressor protein p53. nih.gov In response to cellular stress, p53 is activated and promotes the expression of other proteins, notably p21, which is a cyclin-dependent kinase (CDK) inhibitor. nih.govnih.gov The Cdk1/Cyclin B1 complex is essential for a cell to transition from the G2 phase into mitosis (M phase). nih.gov By inhibiting this complex, p21 effectively halts the cell cycle, providing the cell with time to either repair the damage or commit to apoptosis. nih.gov Therefore, the ability of 4-Chloro-3-fluorobenzothioamide to induce cell cycle arrest in cancer cell lines is likely linked to its capacity to activate the p53-p21 signaling axis. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Impact (Mechanistic Focus)

The biological activity of benzothioamide derivatives is intricately linked to the nature and position of substituents on the aromatic ring. Structure-Activity Relationship (SAR) studies, which systematically alter the molecular structure to observe corresponding changes in biological effect, have provided invaluable insights into the mechanistic basis of their action.

Halogen atoms, such as chlorine and fluorine, play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the benzothioamide scaffold. The presence of a chlorine atom at the 4-position and a fluorine atom at the 3-position of the benzene (B151609) ring, as seen in 4-chloro-3-fluorobenzothioamide, significantly influences the compound's electronic distribution, lipophilicity, and metabolic stability. These factors are critical for cell membrane penetration and interaction with intracellular targets.

Research on related scaffolds, such as substituted sulfamoyl benzamidothiazoles, which share structural similarities, has demonstrated the profound impact of substitutions on biological activity. For instance, in studies aimed at enhancing NF-κB activation, systematic modifications have revealed that the presence and position of substituents on the phenyl ring are critical for potency. While a bis-substituted phenyl ring appears necessary for activity, the specific nature of these substituents fine-tunes the biological response. The substitution of a methyl group with a bromo substituent, for example, can be a strategic move to serve as a reactive intermediate for further chemical modifications. nih.gov

A detailed analysis of SAR often reveals that even minor structural changes can lead to significant shifts in biological outcomes. For instance, in the development of factor Xa inhibitors based on a benzothiophene-anthranilamide core, the substitution of fluorine with chlorine or bromine on an aniline (B41778) ring resulted in the discovery of inhibitors with subnanomolar potency. nih.gov This highlights the critical role of the electronic and steric properties of the halogen in optimizing interactions with the target protein.

The following table, adapted from studies on a related benzamidothiazole scaffold, illustrates how systematic modifications can influence biological activity, in this case, the enhancement of NF-κB signaling. This provides a model for understanding the SAR of 4-chloro-3-fluorobenzothioamide.

| Compound | Substituent at Position 2 | Substituent at Position 5 | Relative Activity |

| Parent Compound | Methyl | Methyl | Active |

| Analog 1 | Hydrogen | Methyl | Inactive |

| Analog 2 | Methyl | Hydrogen | Inactive |

| Analog 3 | Bromo | Methyl | Active (serves as synthetic intermediate) |

| Analog 4 | Methyl | Bromo | Active (serves as synthetic intermediate) |

This table is a representative example based on findings from related scaffolds to illustrate SAR principles. nih.gov

Design Principles for Biologically Active Derivatives Based on the Benzothioamide Scaffold

The design of novel and potent biologically active molecules based on the benzothioamide scaffold is a multifaceted process guided by several key principles, integrating computational and synthetic strategies.

A cornerstone of modern drug design is the use of molecular modeling techniques. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, for example, are employed to build computational models that correlate the three-dimensional properties of molecules with their biological activities. nih.gov These models can then predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. Molecular docking simulations are also instrumental, providing a virtual representation of how a benzothioamide derivative might bind to its biological target, such as an enzyme or receptor. nih.gov This allows for the rational design of modifications to the scaffold that are predicted to enhance binding affinity and, consequently, biological potency.

Another critical design principle involves scaffold hopping and the exploration of diverse chemical space. This strategy entails replacing the core benzothioamide structure with other chemical moieties that maintain the essential pharmacophoric features required for biological activity. This can lead to the discovery of novel chemotypes with improved properties, such as enhanced selectivity or better pharmacokinetic profiles.

Furthermore, a deep understanding of the synthetic accessibility of designed derivatives is paramount. The development of efficient and versatile synthetic routes is crucial for the practical realization of novel compounds. mdpi.com For instance, the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds is a common and adaptable method for synthesizing a library of benzothiazole derivatives, a class of compounds structurally related to benzothioamides. researchgate.net The ability to readily synthesize a range of analogs is essential for comprehensive SAR studies and the iterative process of lead optimization.

The strategic incorporation of specific functional groups is also a key design consideration. As highlighted in the SAR section, halogens can profoundly impact biological activity. The deliberate placement of chlorine and fluorine in the 4- and 3-positions, respectively, is a design choice aimed at leveraging their specific electronic and steric properties to achieve a desired biological effect.

Applications in Chemical Research and Advanced Materials

Utilization as a Synthetic Building Block for Complex Molecules and Heterocycles

The thioamide functional group is a cornerstone in heterocyclic chemistry, serving as a robust precursor for a multitude of ring systems. 4-Chloro-3-fluorobenzothioamide is a prime example of a building block that leverages this reactivity. The thioamide moiety can participate in a variety of cyclization reactions, acting as a synthon for constructing five- and six-membered heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials. rsc.orgindexcopernicus.com For instance, thioamides readily react with α-haloketones in the Hantzsch thiazole (B1198619) synthesis to yield thiazole derivatives.

The presence of the 3-fluoro and 4-chloro substituents on the phenyl ring provides a mechanism for fine-tuning the electronic nature of the scaffold, which can influence reaction rates and regioselectivity. These substituents can also serve as synthetic handles for further elaboration through cross-coupling reactions, enabling the construction of highly complex and diverse molecular libraries. indexcopernicus.com Methodologies for creating C-S bonds through intramolecular cyclization of thioformanilides are well-established for producing benzothiazoles, a reaction pathway for which thioamides are critical starting materials. indexcopernicus.com The synthesis of quinazoline (B50416) derivatives, another important class of heterocycles, has been demonstrated starting from N-(3-chloro-4-fluorophenyl) precursors, highlighting the utility of this substitution pattern in building fused ring systems. mdpi.com

Table 1: Representative Heterocyclic Syntheses Involving the Thioamide Moiety

| Heterocycle Class | Typical Reactant(s) | General Reaction Type |

|---|---|---|

| Thiazoles | α-Halocarbonyls | Condensation / Cyclization |

| Benzothiazoles | Oxidizing Agents | Intramolecular C-S Cyclization |

| Benzothiazines | 2-Substituted Benzyl Alcohols | Brønsted Acid-Catalyzed Condensation |

| 1,3,4-Thiadiazoles | Hydrazonoyl Halides | Cyclocondensation |

| Pyrimidines | Enaminones | [3+3] Annulation |

Investigation as a Ligand in Coordination Chemistry

The thioamide group contains both sulfur and nitrogen atoms, both of which possess lone pairs of electrons and can act as coordination sites for metal ions. Thioamides, including benzothioamides, are known to function as versatile ligands, forming stable complexes with a variety of transition metals. Coordination can occur through the sulfur atom (thiol form) or the nitrogen atom, or it can bridge multiple metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).

In the specific case of 4-Chloro-3-fluorobenzothioamide, the electron-withdrawing nature of the fluorine and chlorine atoms is expected to decrease the electron density on both the sulfur and nitrogen atoms. This would modulate the ligand's donor strength, potentially influencing the stability, electronic structure, and catalytic activity of the resulting metal complexes. While specific studies on 4-Chloro-3-fluorobenzothioamide as a ligand are not prevalent, research on related N-(2-chlorophenyl) benzothioamide demonstrates that such molecules can undergo intramolecular C-S bond formation catalyzed by copper complexes, underscoring the interaction between the thioamide group and transition metals to facilitate chemical transformations. indexcopernicus.com

Research into Potential in Organic Electronics (e.g., Semiconducting Polymers based on related fluorinated aromatic scaffolds)

Fluorination is a premier strategy in the design of high-performance organic electronic materials. Incorporating fluorine atoms into conjugated polymer backbones can profoundly and predictably alter their optoelectronic properties. nih.govnih.gov Although 4-Chloro-3-fluorobenzothioamide is a small molecule, it represents a key structural motif for monomers that can be polymerized to create semiconducting materials. The integration of fluorinated benzothiadiazole (FBT), a related heterocyclic structure, into donor-acceptor (D-A) copolymers has led to significant advances in organic solar cells (OSCs). nih.govnih.gov

The primary benefits of fluorination in this context include:

Energy Level Tuning: The strong electron-withdrawing effect of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. A lowered HOMO level is particularly desirable as it generally leads to a higher open-circuit voltage (Voc) in solar cell devices. nih.govnih.gov

Enhanced Intermolecular Interactions: Fluorine can participate in non-covalent interactions (e.g., F···H or F···S contacts) that promote planarization of the polymer backbone and encourage ordered molecular packing in the solid state. nih.gov

Improved Crystallinity and Charge Transport: Enhanced molecular packing and crystallinity directly lead to more efficient charge transport (higher charge carrier mobility), which is critical for device performance. nih.govnih.gov

Research on polymers incorporating fluorinated benzothiadiazole has shown that these materials exhibit improved power conversion efficiencies (PCEs) in organic solar cells. nih.gov This demonstrates the high potential of monomers based on fluorinated aromatic scaffolds, such as 4-Chloro-3-fluorobenzothioamide, for the development of next-generation organic semiconductors.

Table 2: Effect of Fluorination on Properties of Benzothiadiazole-Based Polymers for Organic Solar Cells

| Polymer Property | Effect of Fluorination | Consequence for Device Performance |

|---|---|---|

| HOMO Energy Level | Lowered | Increased Open-Circuit Voltage (Voc) |

| Molecular Packing | Improved / More Ordered | Enhanced Charge Carrier Mobility |

| Crystallinity | Increased | Improved Film Morphology and Stability |

| Solubility | Often Modified | Affects solution processability |

Data derived from studies on fluorinated benzothiadiazole polymers. nih.govnih.gov

Role in the Development of Chemical Probes for Biological Systems

Fluorescent chemical probes are indispensable tools for visualizing biological processes, identifying disease markers, and screening for drug candidates. Benzothiazole (B30560) derivatives, which can be synthesized from benzothioamide precursors, are a well-known class of fluorophores. indexcopernicus.comnih.gov These compounds have been successfully developed as probes for detecting pathological protein aggregates, such as the β-amyloid and α-synuclein plaques characteristic of Alzheimer's and Parkinson's diseases, respectively. nih.gov

The synthesis of a substituted benzothiazole from 4-Chloro-3-fluorobenzothioamide via an intramolecular cyclization reaction would yield a fluorophore with tailored properties. indexcopernicus.com The halogen substituents (Cl and F) would be expected to modulate the photophysical characteristics of the benzothiazole core, including its absorption and emission wavelengths, quantum yield, and Stokes shift. Furthermore, the presence of a fluorine atom provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful analytical technique with a very wide chemical shift range and no background signal in biological systems, making fluorine-containing probes highly valuable for in vitro and in vivo studies. nih.gov The 3-chloro-4-fluoroaniline (B193440) moiety, a potential metabolite or precursor, has been monitored in biological systems via its hemoglobin adducts, demonstrating the utility of this substitution pattern in bioanalytical studies. nih.gov

Scaffolding for Novel Chemical Architectures with Tunable Reactivity

A chemical scaffold is a core molecular structure upon which a variety of functional groups can be appended to create a library of new compounds. 4-Chloro-3-fluorobenzothioamide is an archetypal example of a scaffold offering tunable reactivity. rsc.org The "tunability" arises from the strategic placement of functional groups and substituents that can be independently or sequentially modified.

The key features of this scaffold are:

The Thioamide Group: This group is inherently reactive and can be transformed into a wide range of other functionalities or used to construct heterocyclic rings, as discussed in Section 7.1. rsc.org

The Halogen Substituents: The chlorine and fluorine atoms activate the aromatic ring for certain reactions and can be replaced or used as anchor points for more complex modifications, such as in metal-catalyzed cross-coupling reactions.

Electronic Modulation: The F and Cl atoms exert strong electronic effects, altering the reactivity of both the thioamide group and the aromatic ring. This allows for fine control over subsequent chemical transformations. nih.gov

This concept of tunable reactivity allows chemists to systematically alter a molecule's properties to achieve a desired outcome. rsc.org For example, by using 4-Chloro-3-fluorobenzothioamide as a starting point, researchers can design and synthesize novel compounds with tailored electronic properties for materials science, specific coordination behavior for catalysis, or optimized binding and fluorescence for biological probing.

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis of Halogenated Thioamides

The synthesis of thioamides, including halogenated variants, is undergoing a significant transformation driven by the principles of green chemistry. The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste and energy consumption.

Recent advancements have focused on moving away from traditional, often harsh, synthesis conditions. A notable approach is the use of water as a medium for thioamide synthesis, which can proceed without the need for energy input, catalysts, or other additives. organic-chemistry.org This method is scalable and utilizes readily available starting materials. organic-chemistry.org One such strategy involves the three-component reaction of substituted aldehydes, primary amines, and elemental sulfur under catalyst-free and solvent-free conditions, offering a practical route to aryl-substituted thioamides. nih.gov

Another promising green protocol involves the use of deep eutectic solvents (DES), such as a choline (B1196258) chloride-urea mixture. rsc.org This method allows for the synthesis of a wide variety of thioamides from aldehydes/ketones, secondary amines, and elemental sulfur in good-to-excellent yields without requiring an additional catalyst. rsc.org The biodegradability and recyclability of the DES enhance the sustainability of this process. rsc.org Microwave-assisted synthesis, specifically the Kindler thioamide synthesis, represents another green approach, significantly reducing reaction times from hours to minutes. organic-chemistry.org

Table 1: Comparison of Green Synthesis Methods for Thioamides

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Water-Mediated Synthesis | Uses water as a solvent; no external energy, additives, or catalysts required. | Environmentally friendly, scalable, uses readily available materials. | organic-chemistry.orgnih.gov |

| Deep Eutectic Solvents (DES) | Employs a choline chloride-urea based DES; catalyst-free. | High yields, biodegradable and recyclable solvent, versatile. | rsc.org |

| Microwave-Assisted Synthesis | Utilizes microwave heating to accelerate the Kindler reaction. | Drastically reduced reaction times (minutes vs. hours), good yield and purity. | organic-chemistry.org |

These green approaches are critical for the sustainable production of halogenated thioamides like 4-Chloro-3-fluorobenzothioamide, minimizing the environmental impact associated with chemical synthesis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in medicinal chemistry and materials science. nih.gov For compounds like 4-Chloro-3-fluorobenzothioamide, these technologies offer powerful capabilities for designing novel derivatives and predicting their biological activities.

A significant challenge in drug discovery is predicting a compound's properties without synthesizing it. researchgate.net ML models, trained on large datasets of known molecules and their activities, can predict properties like lipophilicity, solubility, and biological activity with increasing accuracy. researchgate.net Structure-aware AI approaches that utilize the 3D structure of a biological target can facilitate the design of compounds that conform to a specific design hypothesis and uncover key protein-ligand interactions. nih.gov

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

Understanding the precise reaction mechanisms and dynamics of photochemical and photophysical processes is crucial for optimizing reactions and designing new applications. Time-resolved spectroscopy is a powerful technique for these investigations, providing detailed structural information about short-lived intermediates. unipr.it

Time-resolved infrared (IR) spectroscopy, for instance, can track the structural evolution of molecules during a photoinduced reaction. unipr.it It allows researchers to observe not only the formation of intermediates but also to gain insight into their specific structures, even if their lifetimes are on the scale of nanoseconds to femtoseconds. unipr.itvu.nl This is particularly relevant for studying the reactions of thioamides, which can undergo complex transformations upon excitation. By initiating a reaction with a light pulse, transient species can be monitored, providing a direct window into the molecular dynamics of the process. vu.nl

These advanced spectroscopic techniques are complementary to other methods like UV-visible spectroscopy or fluorescence, as they provide direct structural data on all participating molecular species. unipr.it For a compound like 4-Chloro-3-fluorobenzothioamide, time-resolved studies could elucidate the mechanisms of its potential photochemical reactions or its interactions with biological targets, paving the way for the rational design of new photosensitizers or photochemotherapeutic agents.

Exploration of Novel Biological Targets through High-Throughput Screening of Derivatives

Thioamides are recognized as important pharmacophores due to their ability to act as bioisosteres of amide bonds, often leading to enhanced biological activity and improved chemical stability. nih.govresearchgate.netnih.gov Derivatives of 4-Chloro-3-fluorobenzothioamide are promising candidates for drug discovery, and high-throughput screening (HTS) is a key technology for uncovering their full therapeutic potential.

HTS allows for the rapid testing of large libraries of compounds against a multitude of biological targets. This approach can identify novel activities for thioamide derivatives that may not have been predicted. For example, various thioamide-containing compounds have demonstrated a wide range of biological activities, including:

Antimicrobial and Tuberculostatic Activity: Certain thiourea (B124793) derivatives have shown high antibacterial activity, even against resistant strains, and have been found to inhibit bacterial topoisomerases. nih.gov

Anticancer Activity: Thioamide-containing natural products like thioviridamide (B1244842) exhibit potent antiproliferative activity in cancer cell lines. acs.org Newly synthesized pyridinethione derivatives have also shown selective cytotoxicity against human cancer cells. nih.gov

CB1 Receptor Antagonism: Novel thioamide derivatives have been developed as potent and neutral antagonists for the cannabinoid-1 (CB1) receptor, with potential applications in treating obesity. nih.gov

By synthesizing a diverse library of derivatives based on the 4-Chloro-3-fluorobenzothioamide scaffold and subjecting them to HTS, researchers can systematically explore their interactions with a wide array of enzymes, receptors, and other cellular components. This can lead to the identification of entirely new biological targets and therapeutic applications for this class of compounds.

Computational-Experimental Synergy in Research and Development

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. This integrated approach can significantly accelerate the discovery and development process, reducing costs and providing deeper mechanistic insights.

Quantum chemical calculations and molecular dynamics (MD) simulations are at the forefront of this synergy. researchgate.net These computational methods can be used to:

Predict Molecular Properties: Calculate parameters that correlate with a molecule's reactivity and its potential to interact with biological targets. researchgate.net

Simulate Interactions: Model the adsorption of molecules onto surfaces or their binding within the active site of a protein. MD simulations can reveal the dynamics of these interactions and help understand synergistic effects between different molecules. researchgate.net

Guide Experimental Design: Theoretical results can provide a strong basis for designing experiments, for instance, by predicting the optimal ratio of components in a mixed inhibitor system or by identifying the most promising derivatives for synthesis and testing. researchgate.net

For 4-Chloro-3-fluorobenzothioamide, a synergistic approach would involve using computational tools to design derivatives with a high probability of biological activity. These predictions would then be validated through targeted synthesis and experimental testing. The experimental results, in turn, would be used to refine and improve the computational models, creating a feedback loop that drives research forward with greater efficiency and precision. This combination of "in silico" and "in vitro" or "in vivo" studies represents a holistic research and development strategy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-fluorobenzothioamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves the reaction of 4-chloro-3-fluorobenzonitrile with hydrogen sulfide under controlled conditions. Optimization should focus on temperature (e.g., 80–100°C), solvent selection (e.g., pyridine or DMF), and catalyst use (e.g., AlCl₃) to improve yield and purity. Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing 4-Chloro-3-fluorobenzothioamide?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chloro and fluoro groups at positions 4 and 3, respectively).

- FT-IR : To identify the thioamide (C=S) stretch near 1250–1350 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight verification (e.g., using NIST reference data for validation) .

Q. How can purity and stability be assessed for this compound under laboratory storage conditions?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor degradation products. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life. Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioamide group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 4-Chloro-3-fluorobenzothioamide derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from assay variability (e.g., cell line differences, solvent effects). Validate findings via:

- Triangulation : Replicate assays across independent labs using standardized protocols.

- Dose-Response Curves : Ensure consistent molarity calculations and solvent controls (e.g., DMSO ≤0.1% v/v).

- Structural Confirmation : Re-characterize batches to rule out degradation .

Q. How can computational modeling guide the design of 4-Chloro-3-fluorobenzothioamide-based inhibitors?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or enzymes).

- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity.

- MD Simulations : Assess compound stability in binding pockets over 100-ns trajectories to identify critical interactions (e.g., halogen bonding with fluoro groups) .

Q. What experimental designs are suitable for probing the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : Test palladium catalysts (e.g., Pd(OAc)₂/XPhos) to introduce amine groups at the chloro position.

- Suzuki-Miyaura Coupling : Screen boronic acids under varying bases (K₂CO₃ vs. Cs₂CO₃) and solvents (toluene/EtOH).

- In-Situ Monitoring : Use GC-MS or inline IR to track intermediate formation and optimize reaction kinetics .

Data Interpretation and Conflict Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Reference Standards : Compare with authenticated spectra from databases (e.g., NIST Chemistry WebBook).

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess shifts caused by hydrogen bonding.

- Dynamic Effects : Consider tautomerization (e.g., thioamide ↔ thiolactam) in solution, which may alter peak splitting .

Q. What frameworks support interdisciplinary collaboration when studying this compound’s applications?

- Methodological Answer : Adopt a "leading activity" framework (Leont’ev/Vygotsky) to align motives across teams:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.